molecular formula C16H14F3N3O2 B11221099 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B11221099
M. Wt: 337.30 g/mol
InChI Key: QUBDOXHEEGEINO-UHFFFAOYSA-N
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Description

2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hexahydrocinnolinone moiety and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Hexahydrocinnolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluorophenyl Group: This step involves the reaction of the hexahydrocinnolinone intermediate with a trifluorophenyl acetamide derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hexahydrocinnolinone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the hexahydrocinnolinone ring.

    Substitution: The trifluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly if it shows activity against specific biological targets.

Industry

In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-DIFLUOROPHENYL)ACETAMIDE
  • 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-CHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE lies in the presence of the trifluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H14F3N3O2

Molecular Weight

337.30 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(2,3,4-trifluorophenyl)acetamide

InChI

InChI=1S/C16H14F3N3O2/c17-10-5-6-12(16(19)15(10)18)20-13(23)8-22-14(24)7-9-3-1-2-4-11(9)21-22/h5-7H,1-4,8H2,(H,20,23)

InChI Key

QUBDOXHEEGEINO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

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